3-Tetradecen-5-yne
Description
Contextualization of Alkyne-Alkene Conjugated Systems in Organic Chemistry
When double and triple bonds alternate with single bonds within a molecule, a conjugated system is formed. ksu.edu.saksu.edu.sa This arrangement of overlapping p-orbitals leads to a delocalization of pi-electrons across the system, which imparts unique chemical properties and reactivity compared to isolated multiple bonds. masterorganicchemistry.com Enynes are a class of hydrocarbons that feature both a double bond (ene) and a triple bond (yne). In a conjugated enyne, these two functional groups are separated by a single bond. ksu.edu.saksu.edu.sa
These conjugated systems are more reactive in certain transition metal-catalyzed reactions than their non-conjugated counterparts. duke.edu The unique electronic structure of conjugated enynes makes them versatile building blocks in organic synthesis, allowing for the construction of complex molecules, including polysubstituted benzenes and various heterocyclic compounds. capes.gov.brresearchgate.net The reactivity of these systems can be influenced by the presence of electron-withdrawing or electron-donating groups attached to the conjugated framework. acs.org For example, electron-deficient enynes have shown enhanced reactivity in palladium-catalyzed benzannulation reactions. acs.org
Significance of Long-Chain Alkenynes in Natural Products and Synthetic Endeavors
Long-chain hydrocarbons containing both alkene and alkyne functionalities, known as alkenynes, are prevalent in nature. Over a thousand naturally occurring acetylenic compounds have been identified from a wide array of sources including plants, fungi, bacteria, and marine organisms like sponges and corals. wikipedia.org Many of these natural products exhibit significant biological activities. nih.gov
3-Tetradecen-5-yne, a long-chain alkenyne, has been identified as a volatile constituent in a variety of plant species. Gas chromatography-mass spectrometry (GC-MS) analysis has detected its presence in:
The essential oils of Piper capense fruits. researchgate.netmdpi.com
The root bark of Annona senegalensis. researchgate.netresearchgate.netdoaj.org
The ethanol (B145695) extract of Pavonia zeylanica. researchtrend.net
The plant Rumex vesicarius L. ijddr.in
The essential oil of Lippia javanica. als-journal.comals-journal.com
The volatiles of Carthamus lanatus. aast.edu
The aroma profile of certain banana cultivars. cabidigitallibrary.org
In the realm of synthetic chemistry, alkynes are considered versatile "blank canvas" molecules. masterorganicchemistry.com They serve as fundamental building blocks for creating more complex organic structures. fastercapital.com Terminal alkynes, in particular, can be readily modified to extend carbon chains, a crucial step in the synthesis of intricate molecules. masterorganicchemistry.com The specific geometry and reactivity of the double and triple bonds in alkenynes can be precisely controlled in synthetic routes, such as the Wittig reaction or Knoevenagel condensation, to produce target molecules with high stereochemical purity. researchgate.net
Justification for Comprehensive Academic Inquiry into this compound
The widespread occurrence of this compound in the plant kingdom, coupled with its documented biological activities, provides a strong rationale for its detailed academic investigation. researchgate.netresearchgate.netresearchgate.net Research has indicated that this compound is an inhibitor of the cyclooxygenase-II (COX-II) enzyme, which is involved in inflammation and pain pathways. researchgate.netresearchgate.netdoaj.org This inhibitory action suggests potential for the development of anti-inflammatory agents. smolecule.com
Furthermore, studies on extracts containing this compound have demonstrated anti-enteropooling effects, indicating it may play a role in preventing fluid accumulation in the intestines by inhibiting cyclooxygenase activity and stimulating sodium ion absorption. researchgate.netresearchgate.netdoaj.org The distinct structural feature of a conjugated enyne system within a fourteen-carbon chain makes this compound a molecule of interest for both natural product chemistry and medicinal research. smolecule.com A comprehensive understanding of its chemical properties, synthesis, and biological interactions is essential for harnessing its potential.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | tetradec-3-en-5-yne | smolecule.com |
| (E)-tetradec-3-en-5-yne | nih.gov | |
| (Z)-3-Tetradecen-5-yne | chemblink.com | |
| CAS Number | 149607-86-3 | smolecule.comchemsrc.com |
| 74744-44-8 ((E)-isomer) | nist.gov | |
| 74663-68-6 ((Z)-isomer) | chemblink.com | |
| Molecular Formula | C₁₄H₂₄ | smolecule.comnih.govchemsrc.comnist.gov |
| Molecular Weight | 192.34 g/mol | smolecule.comnih.govchemblink.comchemsrc.com |
| Density | 0.813 g/cm³ (calculated) | chemblink.comchemsrc.com |
| Boiling Point | 267.7 °C at 760 mmHg (calculated) | chemblink.comchemsrc.com |
| Flash Point | 109.4 °C (calculated) | chemblink.comchemsrc.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
149607-86-3 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
tetradec-3-en-5-yne |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12-14H2,1-2H3 |
InChI Key |
WUQYQRGBUVKLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC=CCC |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Biosynthesis of 3 Tetradecen 5 Yne
Phytochemical Identification and Distribution in Plant Genera
Gas chromatography-mass spectrometry (GC-MS) analysis is a primary technique used to identify 3-Tetradecen-5-yne in plant extracts. This method allows for the separation and identification of volatile and semi-volatile compounds within a sample. The compound has been reported in the root bark, leaves, and essential oils of various plants.
Annona senegalensis, commonly known as the African custard-apple, is a plant utilized in traditional medicine. iomcworld.comnih.gov Research into its chemical composition has led to the identification of this compound in its root bark. In a study focused on identifying anti-enteropooling compounds, a bioactivity-guided fractionation of an aqueous root bark extract was performed. doaj.orgresearchgate.net The most active sub-fraction, when analyzed by GC-MS, was found to contain this compound along with Androstan-3-one. doaj.orgresearchgate.netresearchgate.net This research highlights the presence of this compound as a significant component of the bioactive fractions of Annona senegalensis root bark. doaj.orgresearchgate.net
Table 1: Identification of this compound in Annona senegalensis
| Plant Part | Extraction Method | Analytical Method | Key Findings |
|---|
Xylopia aethiopica, a plant native to West Africa, is known for its aromatic and medicinal properties. nih.gov Phytochemical analysis of its leaf extracts has confirmed the presence of this compound. An investigation using GC-MS on an ethanol (B145695) leaf extract revealed 106 different compounds. wjpmr.comwjpmr.com Among these, the (Z)-isomer of this compound was identified as a major phytoconstituent, accounting for 9.02% of the total compounds detected. wjpmr.comwjpmr.com
Table 2: Isolation of this compound in Xylopia aethiopica
| Plant Part | Extraction Method | Analytical Method | Isomer Identified | Relative Abundance |
|---|
Pavonia zeylanica, a species from the Malvaceae family, has been the subject of phytochemical studies to validate its traditional uses. researchtrend.netresearchgate.net An ethanol extract of the plant was analyzed using GC-MS, which led to the identification of fifteen distinct chemical compounds. researchtrend.netresearchgate.net The (E)-isomer of this compound was detected, constituting 3.330% of the total peak area in the chromatogram. researchtrend.netresearchgate.net
Table 3: Detection of this compound in Pavonia zeylanica
| Plant Part | Extraction Method | Analytical Method | Isomer Identified | Relative Abundance |
|---|
Trigonella foenum-graecum, commonly known as fenugreek, is an herb from the Fabaceae family. ijzi.netfeedipedia.orgprimescholars.com Its leaves are used in various culinary and traditional applications. ijzi.netcabidigitallibrary.org A study involving GC-MS analysis of a methanolic leaf extract identified 40 major and minor compounds. ijzi.net Among them was the (E)-isomer of this compound, which represented 5.49% of the total compounds identified in the extract. ijzi.net
Table 4: Identification of this compound in Trigonella foenum-graecum
| Plant Part | Extraction Method | Analytical Method | Isomer Identified | Relative Abundance |
|---|
Piper capense, or wild pepper, is a species used as a culinary herb. researchgate.net The essential oils derived from this plant are rich in various volatile compounds. nih.govuc.pt Analysis of the essential oil from the fruits of P. capense harvested in Ethiopia, using GC-MS, identified this compound as one of the constituents. mdpi.comresearchgate.net In one study, it was detected with a relative abundance of 2.53%. hilarispublisher.com This finding confirms its role as a component of the plant's essential oil profile. mdpi.comhilarispublisher.com
Table 5: this compound in Piper capense Essential Oil
| Plant Part | Extraction Method | Analytical Method | Relative Abundance |
|---|
Lippia javanica is an African plant with numerous ethnomedicinal uses. als-journal.com Reviews of its phytochemical composition have listed (E)-3-Tetradecen-5-yne as one of the many metabolites identified from the plant. als-journal.compreprints.orgresearchgate.net It is classified among the esters and other chemical classes found in this species. als-journal.compreprints.org A comparative study of essential oils from fresh and dried leaves of L. javanica using hydrodistillation and solvent-free microwave extraction methods also identified (E)-3-Tetradecen-5-yne, with a concentration of 0.06% in the essential oil from fresh leaves obtained via hydrodistillation. scribd.com
Table 6: Occurrence of this compound in Lippia javanica
| Plant Part | Extraction Method | Analytical Method | Isomer Identified | Relative Abundance |
|---|
Presence in Cosmos sulphureus Roots
The compound (E)-3-Tetradecen-5-yne has been identified as a constituent of the roots of Cosmos sulphureus. In a study analyzing the chemical composition of various organs of C. sulphureus using n-hexane as the extraction solvent, Gas Chromatography-Mass Spectrometry (GC-MS) was employed to identify the volatile compounds. rasayanjournal.co.inresearchgate.net The analysis of the root extract revealed the presence of (E)-3-Tetradecen-5-yne, among other secondary metabolites. rasayanjournal.co.in
Table 1: GC-MS Analysis of (E)-3-Tetradecen-5-yne in Cosmos sulphureus Root Extract rasayanjournal.co.in
| Parameter | Finding |
| Plant Source | Cosmos sulphureus Cav. |
| Plant Organ | Roots |
| Extraction Solvent | n-Hexane |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Identified Compound | (E)-3-Tetradecen-5-yne |
| Compound Group | Alkene/Alkyne |
| Relative Peak Area (%) | 0.88 |
Identification in Justicia carnea Leaf Ethanol Extract
The isomeric form, (Z)-3-Tetradecen-5-yne, has been detected in the ethanol leaf extract of Justicia carnea. researchgate.net J. carnea is a plant utilized in traditional medicine, and its extracts are known to contain a variety of bioactive compounds. journalijbcrr.comphytojournal.com A comprehensive analysis of the volatile components in the ethanolic extract of its leaves using GC-MS led to the identification of 86 different compounds, including (Z)-3-Tetradecen-5-yne. researchgate.net
Table 2: Identification of (Z)-3-Tetradecen-5-yne in Justicia carnea Leaf Extract researchgate.net
| Parameter | Finding |
| Plant Source | Justicia carnea |
| Plant Organ | Leaf |
| Extraction Method | Ethanol Extraction |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Identified Compound | This compound, (Z)- |
| Compound Group | Alkyne |
Analysis of Isomeric Forms: (Z)- and (E)-3-Tetradecen-5-yne in Nature
Both the (Z)- and (E)- isomers of this compound occur naturally, having been identified in a variety of unrelated plant species. The specific geometry of the double bond (cis or trans) can be a significant factor in the compound's biological and chemical properties. The distribution of these isomers appears to be species-specific.
The (E)-isomer, also referred to as (3E)-3-Tetradecen-5-yne, has been identified in the roots of Cosmos sulphureus rasayanjournal.co.inresearchgate.net, in the essential oils from the fruits of Piper capense mdpi.com, and within Lippia javanica als-journal.comals-journal.com.
The (Z)-isomer has been found in the leaf ethanol extract of Justicia carnea researchgate.net and has also been reported in an analysis of Thymus vulgaris extract. ekb.eg The presence of unspecified or both isomers has been noted in other plants as well, such as Zingiber spp. iomcworld.com This distribution across different plant families like Asteraceae, Piperaceae, Acanthaceae, and Lamiaceae suggests independent evolutionary pathways for its biosynthesis. mdpi.com
Table 3: Natural Occurrence of (E)- and (Z)-3-Tetradecen-5-yne
| Isomer | Plant Species | Plant Family | Plant Part / Extract Type | Reference |
| (E)-3-Tetradecen-5-yne | Cosmos sulphureus | Asteraceae | Root (n-hexane extract) | rasayanjournal.co.inresearchgate.net |
| Lippia javanica | Verbenaceae | Not Specified | als-journal.comals-journal.com | |
| Piper capense | Piperaceae | Fruit (essential oil) | mdpi.com | |
| (Z)-3-Tetradecen-5-yne | Justicia carnea | Acanthaceae | Leaf (ethanol extract) | researchgate.net |
| Thymus vulgaris | Lamiaceae | Methanolic Extract | ekb.eg |
Hypothesized Biosynthetic Pathways of the Tetradecenyne Skeleton
The biosynthesis of polyacetylenes, including the C14 skeleton of this compound, is believed to originate from fatty acid metabolism. mdpi.comnih.gov The widely accepted model posits that long-chain fatty acids, particularly oleic acid (a C18 fatty acid), serve as the primary precursors. koreascience.kr
The proposed biosynthetic sequence begins with oleic acid. researchgate.net A key step is the introduction of a second double bond at the C-12 position by a Δ12-desaturase enzyme (FAD2) to form linoleic acid. mdpi.com The crucial acetylenic bond is then formed from the double bond of the fatty acid precursor. The conversion of the C-12 double bond of linoleic acid into a triple bond yields crepenynic acid, which is a pivotal step in the formation of many polyacetylenes found in the Asteraceae family and other plants. mdpi.commdpi.com
From crepenynic acid, a series of modifications, including further desaturations by acetylenases, chain-shortening (often through β-oxidation), and other functional group transformations (like hydroxylations or oxidations), lead to the vast diversity of polyacetylenes observed in nature. nih.govresearchgate.net The formation of a C14 compound like this compound from a C18 precursor like crepenynic acid would necessitate a chain-shortening mechanism, likely involving the removal of four carbon atoms from the carboxylic acid end of the molecule. nih.gov The specific enzymes and precise sequence of desaturation and chain-shortening steps that result in the 3-en-5-yne structure are complex and can vary between plant species. mdpi.com
Advanced Synthetic Methodologies for 3 Tetradecen 5 Yne and Structural Analogues
Direct Synthetic Pathways for Enynes
Direct methods for constructing the enyne framework are highly sought after for their efficiency. These routes often involve carbon-carbon bond-forming reactions that unite alkenyl and alkynyl fragments or elimination reactions that generate unsaturation from functionalized precursors.
The Sonogashira reaction is a cornerstone of enyne synthesis, involving the cross-coupling of a terminal alkyne with a vinyl or aryl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, and is carried out in the presence of an amine base, such as triethylamine (B128534) or piperidine. organic-chemistry.orggold-chemistry.org The mild reaction conditions and broad functional group tolerance make it a powerful tool for the synthesis of complex molecules. libretexts.orgwikipedia.org
For the synthesis of (E)-3-tetradecen-5-yne, a suitable strategy would involve the coupling of 1-nonyne (B165147) with a stereochemically pure (E)-1-halo-1-pentene. The reactivity of the vinyl halide is crucial, with the general trend being I > Br > Cl. libretexts.orgwikipedia.org The reaction proceeds with retention of the double bond's configuration, meaning an (E)-vinyl halide will yield an (E)-enyne. wikipedia.orgorganic-chemistry.org
The catalytic cycle of the copper-co-catalyzed Sonogashira reaction involves two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the vinyl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). libretexts.org
Table 1: Typical Conditions for Sonogashira Coupling
| Component | Example Reagents/Conditions | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. libretexts.org |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne. organic-chemistry.org |
| Base | Triethylamine (Et₃N), Piperidine | Neutralizes HX byproduct, aids in acetylide formation. organic-chemistry.org |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts. |
| Reactants | Terminal Alkyne (e.g., 1-nonyne), Vinyl Halide (e.g., (E)-1-iodo-1-pentene) | Building blocks for the target enyne. |
| Temperature | Room Temperature to mild heating (e.g., 80°C) | Reaction rate control. libretexts.org |
Elimination reactions provide an alternative route to the enyne core by creating the double and triple bonds from saturated or partially saturated precursors containing leaving groups.
Alkynes can be synthesized through a double dehydrohalogenation of vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides. orgoreview.comdu.edu.eg This method involves two successive E2 elimination reactions, each removing one equivalent of a hydrogen halide (HX) to form a π-bond. unacademy.compearson.com
To synthesize an alkyne like that in 3-tetradecen-5-yne, one could start with the corresponding alkene, tetradecene. Halogenation (e.g., with Br₂) of the C5-C6 double bond would yield a vicinal dibromide. Subsequent treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or alcoholic potassium hydroxide (B78521) (KOH) at high temperatures, would induce the twofold elimination of HBr to form the alkyne. jove.comlibretexts.org The first elimination yields a vinylic halide intermediate, which then undergoes a second, typically more difficult, elimination to form the triple bond. openstax.org Stronger bases like NaNH₂ are often required for the second elimination step. unacademy.comjove.com
Table 2: Bases Used in Dehydrohalogenation Reactions
| Base | Solvent | Typical Use |
|---|---|---|
| Potassium Hydroxide (KOH) | Ethanol (B145695) | Sufficient for the first elimination, may require heat for the second. orgoreview.com |
| Sodium Amide (NaNH₂) | Liquid Ammonia | A very strong base, effective for both eliminations, especially for forming terminal alkynes. jove.comntu.edu.sg |
| Sodium tert-butoxide | Dimethyl sulfoxide (B87167) (DMSO) | A strong, sterically hindered base often used in elimination reactions. |
The synthesis of enynes can also be achieved from functionalized precursors like propargylic alcohols. thieme-connect.comscilit.com A notable method is the acid-catalyzed or metal-catalyzed dehydration of propargylic alcohols. organic-chemistry.org For instance, an iron(III)-catalyzed dehydration of propargyl alcohols, promoted by a 1,2,3-triazole ligand, has been shown to produce conjugated enynes with high yields and, in some cases, excellent stereoselectivity for the Z-isomer. organic-chemistry.org This approach involves the activation of the alcohol's hydroxyl group, followed by elimination of water to form the conjugated enyne system. This method represents an atom-economical pathway to enynes from readily available starting materials. organic-chemistry.org
Elimination Reactions from Functionalized Precursors
Stereoselective Construction of the Enyne Moiety
Controlling the geometry of the double bond is critical for the synthesis of specific isomers of enynes like this compound. The stereochemistry can be established either by creating a stereodefined precursor for a subsequent coupling reaction or by stereoselectively reducing a precursor containing greater unsaturation.
Catalytic hydrogenation is a powerful technique for the stereoselective reduction of alkynes. libretexts.org While complete hydrogenation of an alkyne yields an alkane, the reaction can be stopped at the alkene stage using "poisoned" or deactivated catalysts. libretexts.orglibretexts.org
To form a cis (or Z)-alkene, a diyne precursor could be partially reduced using Lindlar's catalyst. libretexts.orgmasterorganicchemistry.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a poison, such as lead acetate (B1210297) and quinoline. libretexts.orgaakash.ac.in The hydrogenation occurs with syn-addition of two hydrogen atoms to the same face of the alkyne as it adsorbs to the catalyst surface, resulting in the exclusive formation of the cis-alkene. jove.com
Conversely, to generate a trans (or E)-alkene, a dissolving metal reduction is employed. libretexts.orgmasterorganicchemistry.com This reaction uses an alkali metal, typically sodium or lithium, dissolved in liquid ammonia at low temperatures. libretexts.orgjove.com The mechanism involves the single-electron transfer from the sodium metal to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent to give a vinylic radical. The trans configuration of this radical is more stable, and upon addition of a second electron and a final protonation, it leads to the formation of the trans-alkene. jove.comjove.com
In the context of building a molecule like (E)-3-tetradecen-5-yne, a more common strategy is to control the stereochemistry before the key C-C bond formation. As mentioned in section 3.1.1, the Sonogashira coupling is stereoretentive. Therefore, the synthesis of a pure (E)-vinyl halide precursor, which is then coupled with the appropriate terminal alkyne, is the most direct and widely used method to ensure the desired (E)-configuration in the final enyne product. wikipedia.orgorganic-chemistry.org
Table 3: Reagents for Stereoselective Alkyne Reduction
| Target Alkene | Reagents | Stereochemistry |
|---|---|---|
| cis-(Z)-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | syn-addition jove.com |
| trans-(E)-Alkene | Na (or Li), liquid NH₃ | anti-addition jove.com |
Metal-Mediated Reductions: Titanium(II)-Based Z-Reduction of Alkynes
Low-valent titanium reagents offer a powerful and operationally simple method for the stereo- and regio-specific reduction of various alkynes, including isolated, conjugated, and methylene-skipped polyynes, to the corresponding Z-polyenes. rsc.orgrsc.org This transformation is typically conducted as a one-pot procedure. rsc.org The active Ti(II) species can be generated from precursors like Ti(O-iPr)₄. researchgate.net A key feature of this methodology is its application in the synthesis of deuterium-labeled compounds; by quenching the reaction with deuterium (B1214612) oxide (D₂O) instead of water (H₂O), a stereo- and regio-specific Z-dideuteration of the alkyne is achieved. rsc.orgrsc.org This has been successfully applied to the synthesis of complex natural products, such as the major sex pheromone of the tomato pest Scrobipalpuloides absoluta, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, demonstrating its utility in creating specific Z-geometries within polyunsaturated systems. rsc.orgrsc.org
Wittig Olefination for Defined Alkene Geometry
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orgnumberanalytics.com A significant advantage of this reaction is the ability to control the geometry of the resulting double bond by selecting the appropriate type of ylide. organic-chemistry.org
Wittig reagents are generally categorized as non-stabilized or stabilized:
Non-stabilized ylides , where the group attached to the carbanion is a simple alkyl group, typically react with aldehydes to produce (Z)-alkenes with moderate to high selectivity. wikipedia.orgharvard.edu
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org
For the synthesis of a Z-alkene like (3Z)-tetradecen-5-yne, a non-stabilized ylide would be the reagent of choice. The stereochemical outcome is determined in the initial stages of the mechanism, where the ylide and carbonyl compound form an oxaphosphetane intermediate. The kinetic formation of a specific diastereomeric intermediate (erythro vs. threo) leads to the preferential formation of the Z- or E-alkene, respectively. wikipedia.org For non-stabilized ylides, the transition state leading to the Z-alkene is generally lower in energy. harvard.edu
| Ylide Type | R Group on Ylide | Typical Product Stereochemistry |
| Non-stabilized | Alkyl harvard.edu | (Z)-alkene (cis) organic-chemistry.org |
| Semi-stabilized | Aryl wikipedia.org | Poor E/Z selectivity wikipedia.org |
| Stabilized | Ester, Ketone wikipedia.org | (E)-alkene (trans) organic-chemistry.org |
Modified Knoevenagel Condensation for Enol Ether Formation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.comslideshare.net This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The product is often an α,β-unsaturated ketone or a related conjugated system. wikipedia.org The active methylene (B1212753) compound usually has two electron-withdrawing groups (Z), such as in malonic acid or ethyl acetoacetate, which increase the acidity of the C-H bond. wikipedia.org
A well-known variant is the Doebner modification , which employs pyridine (B92270) as the solvent and is used when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org Under these conditions, the initial condensation product undergoes decarboxylation. wikipedia.orgorganic-chemistry.org For instance, the reaction of acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid. wikipedia.org While the classic Knoevenagel reaction is primarily for C-C bond formation leading to conjugated enones, modifications can be envisioned to generate other structures. The formation of enol ethers would require a different reaction pathway or set of reagents not typically associated with the standard Knoevenagel condensation, which is fundamentally a tool for creating α,β-unsaturated carbonyl and carboxyl compounds.
Stereospecific Alkene Synthesis via Iododesilylation of Vinylsilanes
A powerful, multi-step strategy for creating alkenes with defined stereochemistry involves the iododesilylation of vinylsilanes. researchgate.net This method offers high stereospecificity, meaning the geometry of the starting vinylsilane is retained in the final iodoalkene product. researchgate.net The process generally involves two key steps:
Synthesis of a Vinylsilane: A vinylsilane is first prepared, often through the hydrosilylation of an alkyne. This step establishes the stereochemistry of the future double bond.
Iododesilylation: The C-Si bond of the vinylsilane is then cleaved and replaced with an iodine atom. This is achieved using an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). researchgate.net
The reaction is highly effective when carried out in specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which promotes high yields and stereoselectivity. researchgate.net The resulting vinyl iodides are extremely valuable synthetic intermediates that can be used in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form more complex molecules, with full retention of the alkene's geometry. researchgate.net The stereoselectivity of the iododesilylation step itself can sometimes be tuned by adjusting the amount of Lewis acid used in the reaction. capes.gov.br
Cascade and Sequential Reactions for Complex Tetradecenyne Scaffolds
Cascade and sequential reactions offer an elegant approach to synthesizing complex tetradecenyne structures by combining multiple bond-forming events in a single pot or in a stepwise fashion without the need for isolating intermediates. This strategy improves efficiency and reduces waste.
The alkylation of terminal alkynes via their lithium acetylides is a fundamental and powerful method for carbon-carbon bond formation, crucial for constructing the backbone of molecules like this compound. youtube.comlibretexts.org This reaction involves the deprotonation of a terminal alkyne with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to form a highly nucleophilic lithium acetylide. This acetylide then reacts with an appropriate electrophile, usually a primary alkyl halide, to yield an internal alkyne. libretexts.orgresearchgate.net
The process begins with the abstraction of the acidic acetylenic proton by the strong base. mdpi.com The resulting lithium acetylide is a potent nucleophile that can readily participate in substitution reactions. libretexts.org For the synthesis of a this compound scaffold, a suitable starting alkyne would be treated with n-BuLi, followed by the addition of an alkyl halide to extend the carbon chain. The choice of solvent is critical, with tetrahydrofuran (THF) being a common choice. researchgate.net In some cases, the presence of a catalytic amount of iodide, either from an iodide salt or by using an alkyl iodide, can significantly improve the reaction rate and yield, especially when using alkyl bromides. researchgate.net
It is important to note that the utility of this method is generally limited to primary alkyl halides. Secondary and tertiary halides are prone to undergo elimination reactions in the presence of the strongly basic acetylide anion, leading to the formation of alkenes instead of the desired alkyne product. libretexts.org
| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Ref. |
| Terminal Alkyne | Primary Alkyl Halide | n-BuLi | THF | Internal Alkyne | researchgate.net |
| Terminal Alkyne | Epoxide | n-BuLi | THF/DMSO | Alkynyl Alcohol | youtube.com |
| Terminal Alkyne | Aldehyde/Ketone | n-BuLi | THF | Propargyl Alcohol | youtube.comlibretexts.org |
This table summarizes the alkylation of lithium alkynes with various electrophiles.
Grignard reagents (R-Mg-X) are versatile organometallic compounds that serve as powerful nucleophiles for forming new carbon-carbon bonds. byjus.comlibretexts.org Their addition to carbonyl compounds and their use in metal-catalyzed cross-coupling reactions are key strategies for assembling the carbon framework of tetradecenyne systems. byjus.comorganic-chemistry.org
In the context of synthesizing precursors to this compound, a Grignard reagent can be added to an aldehyde or ketone containing an alkyne moiety. masterorganicchemistry.com This Grignard reaction, after an acidic workup, yields a secondary or tertiary alcohol, respectively. organic-chemistry.org For example, the reaction of a Grignard reagent with an α,β-acetylenic aldehyde would introduce a new alkyl or aryl group and create a hydroxyl group, which could be a handle for further functionalization. The choice of solvent is typically an ether, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent. libretexts.org
Furthermore, Grignard reagents can participate in cross-coupling reactions with organic halides, catalyzed by transition metals like iron or palladium. byjus.com This allows for the direct connection of an alkyl or aryl group from the Grignard reagent to a carbon atom of an organic halide. For instance, a vinyl or allyl halide could be coupled with an alkynyl Grignard reagent to construct the enyne skeleton. The reactivity of Grignard reagents can be moderated in some cases to prevent side reactions, such as the addition to the newly formed ketone in acylation reactions. wisc.edu
| Grignard Reagent | Substrate | Catalyst | Product | Ref. |
| Alkyl/Aryl Magnesium Halide | Aldehyde | None | Secondary Alcohol | organic-chemistry.orgmasterorganicchemistry.com |
| Alkyl/Aryl Magnesium Halide | Ketone | None | Tertiary Alcohol | organic-chemistry.orgmasterorganicchemistry.com |
| Alkyl/Aryl Magnesium Halide | Ester | None | Tertiary Alcohol | masterorganicchemistry.com |
| Nonyl Magnesium Bromide | Methyl p-chlorobenzoate | Tris(acetylaceto)iron(III) | p-Nonylbenzoic acid | byjus.com |
| Aryl Magnesium Halide | Aromatic Acid Chloride | None (with additive) | Aryl Ketone | wisc.edu |
This table illustrates the versatility of Grignard reagents in forming C-C bonds with various substrates.
Iridium catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations, including C-C bond formation and hydrogenative couplings. organic-chemistry.orgmdpi.com These reactions are often characterized by high selectivity and functional group tolerance. nih.gov
One notable application of iridium catalysis is the reductive coupling of alkynes with activated carbonyl compounds, such as α-ketoesters, in the presence of hydrogen gas. organic-chemistry.org This process allows for the direct, regioselective formation of β,γ-unsaturated α-hydroxyesters. Unlike rhodium catalysts that are often limited to conjugated alkynes, iridium catalysts can effectively couple non-conjugated, alkyl-substituted alkynes. organic-chemistry.org The mechanism is believed to involve the oxidative coupling of the alkyne and the ketone to the iridium center, forming an oxametallacycle intermediate, which then undergoes hydrogenolysis to yield the product. organic-chemistry.org
Iridium catalysts are also employed in C-H borylation reactions, which can be combined with other cross-coupling reactions like the Sonogashira or Suzuki-Miyaura couplings in a sequential manner. mdpi.com This provides a pathway to complex molecules by first installing a boronic ester group that can then be used in a subsequent C-C bond-forming step. Additionally, iridium-catalyzed cyclization and allylic alkylation reactions offer stereoselective routes to complex cyclic and acyclic structures. chemrxiv.orgrsc.org
| Catalyst System | Reactants | Reaction Type | Product | Ref. |
| Iridium/Hydrogen | Alkyne, α-Ketoester | Reductive Coupling | β,γ-Unsaturated α-Hydroxyester | organic-chemistry.org |
| Iridium Photoredox/Nickel | Aryl Amine, Aryl Halide | Cross-Coupling | Diaryl Amine | nih.gov |
| Iridium | Bromoindole, Isoprene | Cyclization | Tricyclic Indole | chemrxiv.org |
| Iridium/Chiral Ligand | Cyanoacetate, Allylic Carbonate | Double Allylic Alkylation | Chiral Cyanoacetate Derivatives | rsc.org |
This table showcases various applications of iridium catalysis in advanced organic synthesis.
Hydroboration is a versatile reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. researchgate.net The hydroboration of alkynes, followed by protonolysis (cleavage of the C-B bond with a proton source), provides a stereoselective method for the synthesis of alkenes. nih.gov
Specifically, the syn-hydroboration of an internal alkyne with a borane (B79455) reagent like dicyclohexylborane (B74569) or 9-borabicyclo[3.3.1]nonane (9-BBN) results in the formation of a vinylborane (B8500763) where the boron and hydrogen atoms have added to the same face of the alkyne. researchgate.netnih.gov Subsequent treatment of this intermediate with a carboxylic acid, such as acetic acid, leads to protonolysis of the carbon-boron bond, replacing the boron group with a hydrogen atom. This two-step sequence results in the formation of a (Z)-alkene with high stereoselectivity. nih.gov
This methodology can be applied to create the alkene component of a tetradecenyne system with defined stereochemistry. For example, starting with a diyne, selective hydroboration-protonolysis of one of the alkyne groups could yield the desired enyne structure. The choice of borane reagent is critical for controlling regioselectivity in unsymmetrical alkynes. libretexts.org
| Alkyne Type | Reagent 1 | Reagent 2 | Product | Key Feature | Ref. |
| Internal Alkyne | Dialkylborane | Carboxylic Acid | (Z)-Alkene | Stereoselective reduction | nih.gov |
| Terminal Alkyne | Borane (e.g., BH3) | H2O2, NaOH | Aldehyde | Anti-Markovnikov oxidation | libretexts.orgkhanacademy.org |
| Internal Alkyne | 9-BBN | Acetic Acid | (Z)-Alkene | High regioselectivity | researchgate.net |
This table summarizes the outcomes of hydroboration reactions on alkynes.
Enyne metathesis is a powerful transition-metal catalyzed reaction that forms a new 1,3-diene from an alkene and an alkyne. wikipedia.orgresearchgate.net This reaction, particularly the ring-closing enyne metathesis (RCEYM), has become a valuable tool for the construction of carbo- and heterocyclic systems. nih.govuwindsor.camdpi.com While not directly forming a simple linear enyne like this compound, the principles of enyne metathesis are relevant to the synthesis of more complex structural analogues.
The reaction is typically catalyzed by ruthenium carbene complexes, such as the Grubbs catalysts. researchgate.netuwindsor.ca The proposed mechanism involves the reaction of the metal carbene with either the alkyne or alkene moiety first. In the "yne-then-ene" pathway, the catalyst reacts with the alkyne to form a metallacyclobutene intermediate, which then rearranges and reacts with the alkene portion of the molecule to form a metallacyclobutane, ultimately leading to the 1,3-diene product. wikipedia.org The driving force for the reaction is the formation of the thermodynamically stable conjugated diene system. wikipedia.org
Cross-metathesis between an alkene and an alkyne can also be used to synthesize diene-containing compounds. uwindsor.ca These methods highlight the utility of metathesis in creating conjugated systems that may be found in more complex analogues of tetradecenynes.
| Metathesis Type | Reactants | Catalyst | Product Type | Ref. |
| Ring-Closing (RCEYM) | Enyne | Ruthenium Carbene | Cyclic 1,3-Diene | wikipedia.orguwindsor.ca |
| Cross-Metathesis | Alkene, Alkyne | Ruthenium Carbene | 1,3-Diene | uwindsor.ca |
| Dienyne Metathesis | Dienyne | Ruthenium Carbene | Cyclic Compound | nih.gov |
This table outlines different types of enyne metathesis reactions.
Isomerization and Alkyne Migration Studies within Tetradecenyne Systems
The position of the triple bond in an alkyne is not always fixed and can be moved along a carbon chain under certain reaction conditions. This process, known as alkyne isomerization, can be a powerful synthetic tool. mdpi.comyoutube.com
A particularly notable transformation is the "alkyne zipper" reaction, which involves the contra-thermodynamic isomerization of an internal alkyne to a terminal position. mdpi.comresearchgate.netwikipedia.org This reaction is typically carried out using very strong bases, such as potassium 3-aminopropylamide (KAPA), which is generated from potassium hydride and 1,3-diaminopropane. wikipedia.org The mechanism involves a series of deprotonation and reprotonation steps that proceed through allenic intermediates, effectively "walking" the triple bond along the hydrocarbon chain. mdpi.comyoutube.com The reaction culminates in the formation of the terminal acetylide anion, which is the most stable anionic species and drives the equilibrium towards the terminal alkyne upon workup. wikipedia.org
Conversely, the thermodynamically favored isomerization of a terminal alkyne to a more stable internal alkyne can also occur, though it has been studied to a lesser extent. researchgate.net These isomerization reactions provide a strategic advantage in synthesis, allowing for the placement of the alkyne functionality at a desired position, which might be difficult to achieve through direct construction. For instance, a long-chain alkyne could be synthesized with the triple bond in an easily accessible position and then isomerized to the final, desired location within the tetradecenyne framework. researchgate.net
| Reaction Name | Transformation | Base/Catalyst | Key Feature | Ref. |
| Alkyne Zipper | Internal Alkyne → Terminal Alkyne | KAPA | Contra-thermodynamic isomerization | mdpi.comwikipedia.org |
| Alkyne Isomerization | Terminal Alkyne → Internal Alkyne | Strong Base | Thermodynamically driven | researchgate.net |
| Pd-catalyzed Isomerization | Alkynyl Alcohol → α,β-Unsaturated Carbonyl | Palladium Catalyst | Long-range functional group migration | researchgate.netresearchgate.net |
This table describes key alkyne isomerization reactions.
Multi-Positional Triple Bond Migration in Hydrocarbon Chains
The ability to reposition a triple bond along a hydrocarbon chain is a powerful transformation in organic synthesis. This process, often termed "contrathermodynamic" isomerization, allows for the placement of an alkyne at a terminal position from an internal one. The migration of the triple bond is typically achieved using superbasic conditions, which facilitate a series of deprotonation and reprotonation steps, effectively "walking" the alkyne along the carbon skeleton. psu.edu
This multipositional migration was notably advanced by Brown, who utilized potassium 3-aminopropanamide. semanticscholar.org Subsequently, other superbasic systems, such as alkali metal amides of 1,2-diaminoethane and 1,3-diaminopropane, were developed for these transformations. semanticscholar.org The general tendency is for the triple bond to migrate to the most acidic position, which is typically the terminal end of the carbon chain, leading to the formation of a terminal alkyne. psu.edusemanticscholar.org However, the final position can be influenced by factors such as branching in the carbon chain. semanticscholar.org This methodology is not limited to simple hydrocarbons and has been successfully applied to long-chain alcohols as well. psu.edu The isomerization process proceeds through the activation of various positions in the carbon chain, which can exist in equilibrium. semanticscholar.org
Influence of Superbasic Media (e.g., NaEDA/EDA, LiEDA/EDA) on Enyne Isomerization
Superbasic media, such as sodium or lithium amides of ethylenediamine (B42938) (NaEDA/EDA and LiEDA/EDA), are particularly effective for inducing multipositional isomerization in molecules containing enyne functionalities. psu.edusemanticscholar.org These reagents are potent enough to deprotonate even weakly acidic C-H bonds, initiating the migration of the triple bond. The choice of the alkali metal can significantly influence the reaction's outcome. NaEDA/EDA is generally considered a stronger base than LiEDA/EDA. psu.edu
The isomerization of enynes in these media is a complex process. For instance, the presence of other functional groups within the molecule can substantially affect the course of the reaction. semanticscholar.org In the case of 1-butoxy-9-tetradecyne, treatment with NaEDA/EDA at room temperature led to the disappearance of the starting material within 15 minutes. psu.edu This reaction yielded two main groups of products: isomeric alkoxyalkynes and isomeric enynes, the latter resulting from the elimination of butanol. psu.edusemanticscholar.org After one hour, the enyne fraction consisted of a 1:1 mixture of Z and E isomers of 11-tetradecen-13-yne. psu.edu
Conversely, using the weaker LiEDA/EDA superbase for the same isomerization of 1-butoxy-9-tetradecyne did not yield pure final products, with other positional isomers being detected. psu.edu This highlights the critical role of the specific superbasic system employed. In some cases, the high reactivity of these superbases can lead to polymerization of the starting material, which was observed with (Z, E)-4-undecen-6-yne. semanticscholar.org
Table 1: Isomerization Reactions in Superbasic Media
| Starting Material | Superbase | Temperature | Time | Major Product(s) | Yield | Citation |
| 1-Butoxy-9-tetradecyne | NaEDA/EDA | Room Temp. | 15 min | 1-Butoxy-13-tetradecyne & (Z/E)-11-Tetradecen-13-yne | - | psu.edu |
| 1-Butoxy-9-tetradecyne | LiEDA/EDA | 50°C | 15 min | 1-Butoxy-13-tetradecyne & other isomers | 42% (alkoxyalkyne) | psu.edu |
| (Z,E)-2-Octen-4-yn-1-ol | NaEDA/EDA | - | - | (Z,E)-5-Octen-7-yn-1-ol | High | semanticscholar.org |
| (Z,E)-4-Undecen-6-yne | NaEDA/EDA | - | - | (Z,E)-3-undecen-1-yne & polymeric products | Low | semanticscholar.org |
Strategic Considerations in Total Synthesis of Natural Products Incorporating Tetradecenyne Units
Retrosynthetic Analysis and Key Disconnections (e.g., C10+C3+C3, C10+C3)
For long-chain molecules like those containing a tetradecenyne unit, a common retrosynthetic strategy involves disconnection into smaller, manageable synthons. A "C10 + C3" strategy, for example, has been effectively used in the synthesis of insect sex pheromones that are structurally related to tetradecenyne derivatives. researchgate.net In this approach, a ten-carbon fragment is coupled with a three-carbon fragment. For a C14 target, this could be adapted to a C10 + C4 or other similar combinations.
Design of Functionalized Alkyne and Alkene Intermediates
The success of a total synthesis relies heavily on the design and preparation of key intermediates, particularly functionalized alkynes and alkenes. mdpi.comresearchgate.net These building blocks must contain the necessary reactive handles to facilitate the planned bond-forming reactions.
Alkynes are versatile intermediates that can be transformed into a wide variety of other functional groups. mdpi.com For instance, terminal alkynes can be elaborated through coupling reactions, while internal alkynes can be selectively reduced to either cis- or trans-alkenes. organic-chemistry.org The difunctionalization of alkynes allows for the introduction of two new functional groups across the triple bond in a single, efficient step. mdpi.comresearchgate.net This can be achieved through processes involving radical addition followed by oxidation and nucleophilic addition. mdpi.com
The design of alkene intermediates is equally crucial. Stereocontrolled methods for alkene synthesis are paramount, as the geometry of the double bond is often critical to the biological activity of the final natural product. nih.gov Semireduction of an alkyne precursor is a common method to produce alkenes with specific stereochemistry (Z or E). organic-chemistry.org For example, catalytic transfer semihydrogenation using a palladium catalyst can convert internal alkynes to cis-alkenes with high stereoselectivity. organic-chemistry.org Furthermore, advanced methods like the 1,1-carboboration of alkynyl selenides provide access to stereodefined tetrasubstituted alkenes, which can serve as complex building blocks. nih.gov
Table 2: Examples of Functionalized Intermediates in Synthesis
| Intermediate Type | Description | Synthetic Utility | Citation |
| 1-Iododec-1-yne | A C10 terminal iodoalkyne. | Used as an electrophilic C10 component in coupling reactions. | researchgate.net |
| Alkenyl Boronates | Formed from alkyne carboboration. | Versatile building blocks for Suzuki-Miyaura cross-coupling to form C-C bonds. | nih.gov |
| Alkenyl Silanes | Produced by trans-hydrosilylation of alkynes. | Can be desilylated or further functionalized; useful for controlling stereochemistry. | oup.com |
| α-Diazoesters | Carbene precursors. | React with terminal alkynes via migratory insertion to form new C-C bonds. | mdpi.com |
Chemical Reactivity and Mechanistic Transformations of 3 Tetradecen 5 Yne
Addition Reactions Across Unsaturated Bonds
The conjugated enyne system of 3-tetradecen-5-yne provides multiple sites for addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by the electronic nature of the double and triple bonds and the reaction conditions employed.
The reaction of this compound with electrophilic halogens, such as bromine (Br₂) or chlorine (Cl₂), is expected to proceed via electrophilic addition. smolecule.com In conjugated systems, this can lead to a mixture of products through 1,2-, 1,4-, or even 3,4- and 3,6-addition pathways, relative to the enyne structure. The reaction is initiated by the attack of the π-system on the halogen, forming a cyclic halonium ion intermediate. libretexts.orgyoutube.com
The mechanism for a conjugated diene involves the formation of a resonance-stabilized allylic carbocation after the initial electrophilic attack. libretexts.org A similar principle applies to conjugated enynes, where the initial attack can occur at either the double or triple bond, followed by nucleophilic attack of the halide ion at one of the electron-deficient carbons. For instance, addition of bromine across the double bond (C-3 and C-4) would lead to a vicinal dibromide, while addition across the alkyne (C-5 and C-6) could yield a dibromoalkene. The formation of bromoallenes through a 1,4-addition mechanism has also been observed in related enyne systems. nih.gov
Table 1: Potential Products of Electrophilic Bromination of this compound
| Reactant | Reagent | Potential Product(s) | Description |
|---|---|---|---|
| This compound | Br₂ | 3,4-Dibromotetradec-5-yne | 1,2-Addition across the alkene moiety. |
| This compound | Br₂ | (E/Z)-5,6-Dibromotetradec-3-ene | Addition across the alkyne moiety. |
The alkyne moiety in this compound is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing character of the adjacent double bond. smolecule.com This reactivity is analogous to the conjugate addition seen in α,β-unsaturated carbonyl compounds. libretexts.orgwikipedia.orgpressbooks.pub Organometallic reagents, particularly organocuprates (Gilman reagents), are effective nucleophiles for addition to conjugated systems. pressbooks.pub
In the case of this compound, a nucleophile (Nu⁻) would likely attack one of the sp-hybridized carbons of the alkyne. The resulting vinyl anion intermediate can then be protonated to yield the final product. The regioselectivity of the attack (at C-5 or C-6) is dictated by steric and electronic factors. The attack of the nucleophile generates a delocalized negative charge that is stabilized by resonance. wikipedia.org Subsequent protonation leads to the thermodynamically more stable product. libretexts.orgwikipedia.org
Table 2: Representative Nucleophilic Addition to this compound
| Reactant | Reagent | Proposed Product | Reaction Type |
|---|
Rearrangement Processes and Tautomerism
The carbon skeleton of this compound can undergo significant structural reorganization, particularly when mediated by transition metal catalysts. nih.gov Metals like gold, palladium, ruthenium, and gallium are known to catalyze the cycloisomerization and skeletal rearrangement of enynes. nih.govacs.orgorganic-chemistry.org These reactions can lead to the formation of highly substituted dienes or various cyclic structures. acs.orgacs.org For instance, gold(I)-catalyzed rearrangements of 1,6-enynes can proceed through a bicyclic gold(I) carbene intermediate, leading to single-cleavage rearrangement products like 1,3-dienes. acs.org
Tautomerism, a form of isomerization involving the migration of a proton and the shifting of a double bond, can occur in products derived from this compound. For example, if an addition reaction results in the formation of an enol intermediate, it will typically tautomerize to the more stable keto form. wikipedia.orgwiley-vch.de
Table 3: Example of a Catalyzed Rearrangement
| Reactant | Catalyst | Potential Product Type | Process |
|---|---|---|---|
| This compound | Ru-based catalyst (e.g., Grubbs catalyst) | Isomeric 1,3-dienes | Enyne metathesis/isomerization. organic-chemistry.orgacs.org |
Functional Group Interconversions on the Tetradecenyne Framework
The alkene and alkyne groups within this compound can be selectively transformed into other functional groups. These interconversions allow for the synthesis of a wide range of derivatives from a single starting framework. vanderbilt.edu
Common interconversions include:
Reduction: Catalytic hydrogenation can be used to reduce the unsaturated bonds. Depending on the catalyst (e.g., Lindlar's catalyst for cis-alkene formation from the alkyne, or Pd/C for full saturation) and conditions, one can selectively reduce the alkyne to an alkene, or both the alkyne and alkene to the corresponding alkane (tetradecane).
Hydrosilylation: The addition of a silicon-hydride bond across the alkyne or alkene, typically catalyzed by cobalt or ruthenium complexes, can yield vinylsilanes or alkylsilanes. cas.cnoup.com These products are versatile intermediates in organic synthesis.
Oxidation: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double and triple bonds, leading to the formation of carboxylic acids and/or ketones.
Table 4: Summary of Functional Group Interconversions
| Reaction Type | Reagent/Catalyst | Product Functional Group |
|---|---|---|
| Selective Hydrogenation | H₂, Lindlar's Catalyst | Conjugated Diene |
| Full Hydrogenation | H₂, Pd/C | Alkane |
| Hydrosilylation | R₃SiH, Co or Ru catalyst | Alkenylsilane |
Studies on Enantio- and Diastereoselective Transformations
The development of asymmetric catalysis has enabled the conversion of achiral enynes into chiral products with high levels of stereocontrol. sioc.ac.cn For conjugated enynes like this compound, these reactions can establish stereogenic centers or axes of chirality, which is crucial in the synthesis of complex molecules. researchgate.net
Examples of stereoselective transformations on enyne systems include:
Enantioselective Bromolactonization: In the presence of a chiral catalyst, conjugated (Z)-enynes can undergo bromolactonization to form bromoallenes with high enantiomeric excesses. acs.org
Diastereo- and Enantioselective Hydrophosphinylation: Dual catalysis systems (e.g., Pd/Co) have been developed for the hydrophosphinylation of conjugated enynes, creating products with both a P-stereocenter and an adjacent C-stereocenter with excellent diastereoselectivity and enantioselectivity. researchgate.net
Stereodivergent Synthesis: Dual catalytic systems have been used for the hydrofunctionalization of conjugated enynes, allowing for the synthesis of all four possible stereoisomers of a product containing both a stereocenter and a stereogenic axis. sioc.ac.cn
Enantioselective Hydrosilylation: Cobalt-catalyzed hydrosilylation of 1,3-enynes can proceed with high diastereo- and enantioselectivity, creating both carbon- and silicon-stereogenic centers simultaneously. cas.cn
Table 5: Example of an Enantioselective Reaction on a Conjugated Enyne System
| Reaction Type | Catalytic System | Product Feature | Reported Outcome |
|---|---|---|---|
| Hydrophosphinylation | Synergistic Pd/Co Catalysis | Allylic motifs with C- and P-stereocenters | >20:1 dr, >99% ee researchgate.net |
| Bromolactonization | Chiral Urea Catalyst with NBS | Chiral Bromoallene Lactones | >20:1 dr, up to 99% ee acs.org |
Biological Activities and Molecular Mechanisms of 3 Tetradecen 5 Yne and Its Analogues
Enzyme Modulatory Activities
3-Tetradecen-5-yne has been identified as a modulator of several key enzymes, indicating its potential influence on physiological processes such as inflammation and carbohydrate metabolism.
Inhibition of Cyclooxygenase-II (COX-II) and its Physiological Implications
Research has shown that this compound is an inhibitor of Cyclooxygenase-II (COX-II), an enzyme central to inflammatory processes. smolecule.comresearchgate.net This compound was identified in a bioactive sub-fraction of an aqueous root bark extract of Annona senegalensis, which demonstrated a significant decrease in COX-II activity. researchgate.netresearchgate.netned.gov.ng The inhibition of this enzyme positions this compound as a compound of interest for its potential therapeutic applications in inflammation. smolecule.com
The enzyme COX-2 is typically induced by inflammatory stimuli and is a primary source of prostanoid formation in inflammation. nih.gov By inhibiting COX-II, this compound can modulate inflammatory responses. smolecule.com Its role as a COX-II inhibitor suggests it may interfere with the signaling cascade that leads to the cardinal signs of inflammation. smolecule.comnih.gov Studies on extracts containing this compound have noted anti-inflammatory properties, which are attributed to the inhibition of COX-II. researchgate.net
Prostaglandins (B1171923) are lipid autacoids derived from arachidonic acid through the action of cyclooxygenase (COX) isoenzymes. nih.gov They are powerful, locally-acting mediators involved in inflammation. wikipedia.org The COX-2 enzyme specifically converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for other prostaglandins. nih.govbio-rad.com The inhibitory action of this compound on COX-II directly interferes with this biosynthetic pathway. researchgate.netned.gov.ng By blocking COX-II, the compound effectively reduces the synthesis of prostaglandins, which are key mediators in promoting the inflammatory response. researchgate.netned.gov.ngwikipedia.org
Table 1: Effect of Annona senegalensis Root Bark Fraction Containing this compound on Cyclooxygenase II
| Source | Bioactive Compound Identified | Effect on COX-II Activity | Reference |
|---|---|---|---|
| Annona senegalensis Root Bark Extract | This compound | Significantly decreased | researchgate.netresearchgate.net |
Inhibition of Glycosidase Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase)
This compound has also been associated with the inhibition of key digestive enzymes involved in carbohydrate breakdown. ijzi.net Alpha-amylase and alpha-glucosidase are crucial for digesting complex carbohydrates into absorbable simple sugars. nih.govsemanticscholar.org Inhibiting these enzymes can slow down carbohydrate absorption. ffhdj.com
A study involving the gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic leaf extract of Trigonella foenum-graecum (fenugreek) identified this compound as one of its constituents. ijzi.net This extract demonstrated potent inhibitory activity against both alpha-amylase and alpha-glucosidase. ijzi.net Specifically, at a concentration of 100 µg/ml, the methanolic extract showed 62.5% inhibition of alpha-amylase activity and 75% inhibition of alpha-glucosidase activity. ijzi.net The standard inhibitor, acarbose, showed 69.5% and 83.30% inhibition for alpha-amylase and alpha-glucosidase, respectively, under the study's conditions. ijzi.net
Table 2: Glycosidase Inhibitory Activity of Trigonella foenum-graecum Leaf Extract Containing this compound
| Enzyme | Extract (100 µg/ml) Inhibition | Standard (Acarbose) Inhibition | Reference |
|---|---|---|---|
| Alpha-Amylase | 62.5% | 69.5% | ijzi.net |
| Alpha-Glucosidase | 75% | 83.30% | ijzi.net |
Antimicrobial Properties and Modes of Action
The compound has been detected in various plant extracts that exhibit antimicrobial effects.
Antibacterial Activities
This compound is a constituent of several plants known for their traditional use in treating infections. wjpmr.commdpi.com Its presence correlates with observed antibacterial activity, suggesting it may contribute to these effects.
GC-MS analysis of an ethanol (B145695) leaf extract of Xylopia aethiopica revealed the presence of this compound. wjpmr.com This extract demonstrated inhibitory effects against several pathogenic bacteria, including Salmonella spp, Escherichia coli, and Klebsiella pneumoniae. wjpmr.com Similarly, this compound was identified in the essential oils of Piper capense fruits. mdpi.com Extracts from P. capense have shown activity against bacteria such as Streptococcus pyogenes and Staphylococcus aureus. mdpi.com
Table 3: Plants Containing this compound with Reported Antibacterial Activity
| Plant Source | Part Used | Bacteria Tested | Reference |
|---|---|---|---|
| Xylopia aethiopica | Leaves | Salmonella spp, E. coli, K. pneumoniae | wjpmr.com |
| Piper capense | Fruits, Roots | Streptococcus pyogenes, Staphylococcus aureus | mdpi.com |
Antifungal Effects (as observed in extracts containing the compound)
Extracts from various plants containing the compound this compound have been investigated for their antimicrobial properties. Essential oils derived from the fruits of Piper capense, harvested in Ethiopia, were found to contain this compound among other constituents. mdpi.comresearchgate.net Studies on P. capense extracts have demonstrated notable antifungal activity against a range of fungal species. For instance, a methanolic extract of the bark showed significant activity against Candida albicans, including resistant clinical isolates, with a Minimum Inhibitory Concentration (MIC) of 0.56 mg/mL. mdpi.com Furthermore, a methylene (B1212753) chloride-methanol extract was active against Cryptococcus neoformans and Cryptococcus lusitaniae (MIC = 1.56 mg/mL), while an acetone (B3395972) root extract was significantly active against Candida neoformans (MIC = 0.12 mg/mL). mdpi.com
Table 1: Antifungal and Antimicrobial Activity of Plant Extracts Containing this compound
| Plant Source | Extract Type | Target Microbe | Observed Activity (MIC) | Citation |
| Piper capense | Methanol (Bark) | Candida albicans | 0.56 mg/mL | mdpi.com |
| Piper capense | Acetone (Root) | Candida neoformans | 0.12 mg/mL | mdpi.com |
| Piper capense | Methylene chloride-methanol | Cryptococcus neoformans | 1.56 mg/mL | mdpi.com |
| Xylopia aethiopica | Ethanol (Leaves) | E. coli, Salmonella spp | Inhibitory effect at ≥125 mg/mL | wjpmr.com |
Impact on Cellular and Physiological Processes
Research into the traditional medicinal uses of Annona senegalensis root bark for treating diarrhea has identified this compound as a key bioactive compound. researchgate.netresearchgate.net A bioactivity-guided fractionation of the root bark extract isolated a sub-fraction (DFAR1) containing both this compound and Androstan-3-one. researchgate.netresearchgate.net This fraction demonstrated the most significant anti-enteropooling activity, effectively reducing the volume and weight of intestinal fluids in rat models. researchgate.net
The mechanism behind this effect is linked to the modulation of ion transport across the intestinal lumen. The study revealed that the administration of the sub-fraction containing this compound led to a significant decrease in the concentration of sodium (Na+) ions in the intestinal fluid compared to the control group. researchgate.netresearchgate.net This suggests that the compound enhances the absorption of Na+ from the intestine, which in turn promotes the re-absorption of water and reduces fluid accumulation (enteropooling). researchgate.net The study concluded that A. senegalensis root bark's efficacy is due to constituents like this compound that prevent enteropooling by stimulating Na+ absorption. researchgate.netresearchgate.net
Table 2: Effect of A. senegalensis Sub-Fraction (containing this compound) on Intestinal Ion Concentration
| Group | Intestinal Fluid Na+ Concentration | Outcome | Citation |
| Control | Baseline | - | researchgate.netresearchgate.net |
| DFAR1-Treated | Significantly Decreased | Enhanced Na+ absorption | researchgate.netresearchgate.net |
The same sub-fraction of Annona senegalensis root bark extract containing this compound was also found to influence endogenous antioxidant enzyme systems. researchgate.netresearchgate.net Oxidative stress is a known factor in the pathophysiology of certain types of diarrhea. researchgate.net Cells possess primary antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), to neutralize reactive oxygen species (ROS). nih.govpjoes.com SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into harmless water and oxygen by catalase. nih.gov
In the study, the fraction containing this compound was observed to significantly decrease the activities of both superoxide dismutase and catalase. researchgate.netresearchgate.net This modulation of key antioxidant enzymes represents another potential mechanism through which the compound exerts its physiological effects. researchgate.netresearchgate.net
Table 3: Effect of A. senegalensis Sub-Fraction (containing this compound) on Antioxidant Enzymes
| Enzyme | Activity in DFAR1-Treated Group | Citation |
| Superoxide Dismutase (SOD) | Significantly Decreased | researchgate.netresearchgate.net |
| Catalase (CAT) | Significantly Decreased | researchgate.netresearchgate.net |
Ecological and Inter-organismal Interactions
Allelopathy refers to the chemical inhibition of one plant by another, due to the release of growth-inhibiting substances into the environment. These substances, known as allelochemicals, can affect the germination and growth of neighboring plants. mdpi.comcore.ac.uk The compound this compound has been identified as a constituent of essential oils from plants like Piper capense. researchgate.net Plant extracts containing a complex mixture of such secondary metabolites are often studied for their allelopathic potential.
Insect communication is heavily reliant on chemical signals known as pheromones, which are often blends of specific chemical compounds that elicit behavioral or physiological responses in members of the same species. nih.gov The structure of these compounds is critical for their function, and even small modifications can alter the response.
Researchers often synthesize structural analogues of natural pheromones to study and manipulate insect behavior. These "parapheromones" are not found in nature but are structurally related to natural pheromones and can affect the communication system. cnr.it They can act as mimics (agonists) that trigger the same response as the natural pheromone, or as inhibitors (antagonists) that block the response. cnr.it For instance, fluorinated analogues of pheromones have been developed and tested for their ability to disrupt mating or trigger alarm responses in pest insects, sometimes proving more potent than the natural compound. cnr.it
While specific studies focusing on analogues of this compound were not identified, molecules with a 14-carbon backbone (tetradecenyl compounds) are common components of insect pheromones. The unique enyne (double and triple bond) structure of this compound makes it a candidate for investigation within the field of chemical ecology, where the synthesis of its analogues could be used to explore and potentially disrupt the pheromonal communication of specific insect species.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
While specific and extensive structure-activity relationship (SAR) studies focused solely on derivatives of this compound are not widely available in current scientific literature, we can infer potential SAR principles based on the broader class of enyne-containing compounds and other known cyclooxygenase (COX) inhibitors. The structural features of this compound—a long aliphatic chain containing both a double bond (alkene) and a triple bond (alkyne)—are key determinants of its biological activity.
The anti-inflammatory activity of this compound is attributed to its ability to inhibit the COX-2 enzyme. Current time information in Bangalore, IN.mdpi.combrieflands.com The lipophilic nature of the long hydrocarbon chain is crucial for its interaction with the hydrophobic channel of the COX enzyme active site.
Key Structural Features and Their Potential Impact on Activity:
Aliphatic Chain Length: The length of the carbon chain is a critical factor for binding within the hydrophobic channel of the COX enzyme. Variations in chain length would likely alter the compound's positioning and affinity for the active site, thereby affecting its inhibitory potency.
Introduction of Functional Groups: The introduction of polar functional groups, such as hydroxyl or carboxyl groups, could alter the molecule's solubility and its interaction with polar residues within the enzyme's active site. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid moiety that interacts with key arginine residues in the COX active site. Adding such a group to the this compound scaffold could potentially enhance its inhibitory activity.
Terminal Group Modification: The terminal methyl group of the octyl side chain is situated deep within the hydrophobic pocket of the enzyme. Modifications at this terminus, such as the introduction of bulkier groups or polar functionalities, could either enhance or diminish activity depending on the specific interactions formed.
General SAR studies on other COX-2 inhibitors have shown that the presence of specific side chains and functional groups can enhance selectivity for COX-2 over COX-1. nih.govnih.gov For example, the presence of a sulfonamide or methylsulfonyl group is a common feature in selective COX-2 inhibitors (coxibs), as it allows for interaction with a secondary pocket in the COX-2 enzyme that is not present in COX-1. nih.gov Applying this principle, the synthesis of this compound analogues bearing such moieties could be a promising strategy for developing more potent and selective anti-inflammatory agents.
While direct experimental data is lacking, computational and molecular docking studies could provide valuable insights into the SAR of this compound derivatives. Such studies could predict the binding affinities and modes of various hypothetical analogues, guiding the synthesis of the most promising candidates for biological evaluation.
The table below summarizes the general SAR principles that can be extrapolated to this compound based on the study of other bioactive enynes and COX inhibitors.
| Structural Feature | Modification | Potential Effect on Bioactivity | Rationale |
| Aliphatic Chain | Increase or decrease in length | Altered potency | Affects fit within the hydrophobic COX channel |
| Unsaturation | Change in position or geometry | Altered potency and selectivity | Modifies molecular shape and electronic distribution |
| Functional Groups | Introduction of polar groups (e.g., -OH, -COOH) | Potentially increased potency | May form new interactions with enzyme active site residues |
| Terminal Moiety | Addition of bulky or polar groups | Altered potency | Influences interactions deep within the binding pocket |
| Pharmacophore Addition | Introduction of COX-2 selective groups (e.g., -SO2NH2) | Increased COX-2 selectivity | Targets the secondary pocket unique to COX-2 |
Further research involving the synthesis and biological testing of a library of this compound analogues is necessary to establish a definitive SAR and to optimize its potential as a therapeutic agent.
Advanced Analytical and Spectroscopic Characterization of 3 Tetradecen 5 Yne
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is fundamental to separating 3-Tetradecen-5-yne from reaction mixtures and assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the compound's volatility and the nature of the sample matrix.
Gas Chromatography (GC) for Volatile Component Separation
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Retention Behavior and Indices: The retention time of a compound in GC is influenced by factors such as temperature, column length, and the stationary phase's polarity. To standardize retention data across different laboratories and conditions, the Kováts retention index (RI) system is employed. tuwien.at This system uses a homologous series of n-alkanes as reference points. tuwien.at The retention index of this compound would be determined by running a sample containing the compound along with a mixture of n-alkanes. Its retention time is then used to calculate the RI value relative to the bracketing alkanes. gcms.cznist.gov
Stationary Phase Selection: The choice of stationary phase is critical for achieving optimal separation. For unsaturated hydrocarbons like this compound, the polarity of the stationary phase plays a significant role. nih.gov
Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), separate compounds primarily based on their boiling points. nist.govnih.gov
Polar columns , like those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), offer different selectivity by interacting more strongly with polarizable double and triple bonds. nih.gov This can be advantageous for separating isomers or compounds with similar boiling points. The retention index of a given analyte can differ significantly depending on the stationary phase used. nih.gov
Hypothetical GC Parameters for this compound Analysis:
| Parameter | Value/Type | Rationale |
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and sample capacity. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | A semi-polar phase providing good selectivity for unsaturated hydrocarbons. nist.govnih.gov |
| Carrier Gas | Helium or Hydrogen | Provides efficient mass transfer. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program is suitable for separating components with a range of boiling points. tuwien.at |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Separations
While GC is well-suited for volatile compounds, HPLC is the method of choice for non-volatile or thermally labile substances. For a relatively non-polar compound like this compound, both normal-phase and reverse-phase HPLC can be considered.
Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC.
Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica (B1680970) gel is typically used. researchgate.net
Mobile Phase: A polar solvent mixture, such as methanol/water or acetonitrile/water, is employed. researchgate.net For long-chain unsaturated hydrocarbons, a high percentage of the organic solvent is often required to ensure sufficient elution. mdpi.com
Elution Order: In RP-HPLC, more polar compounds elute first, while non-polar compounds like this compound are retained longer.
Normal-Phase HPLC (NP-HPLC):
Stationary Phase: A polar stationary phase, such as silica or a cyano-bonded phase, is used.
Mobile Phase: A non-polar solvent system, like hexane (B92381) or heptane, often with a small amount of a more polar modifier, is used. nih.gov
Elution Order: In NP-HPLC, non-polar compounds elute first. This mode can be particularly useful for separating isomers of unsaturated hydrocarbons.
Detection: A significant challenge in the HPLC analysis of compounds like this compound is the lack of a strong chromophore, making UV detection difficult. mdpi.com An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used as a universal detector for such non-UV-absorbing compounds. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio of its ions.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. wikipedia.org The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.
Molecular Ion Peak: The molecular ion (M+) peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 192.34 g/mol . nist.govnih.gov The intensity of the molecular ion peak for long-chain hydrocarbons can sometimes be weak due to extensive fragmentation. libretexts.org
Fragmentation Pattern: The fragmentation of the molecular ion occurs at weaker bonds and leads to the formation of more stable carbocations. For an enyne like this compound, characteristic fragmentation patterns would be expected:
Allylic and Propargylic Cleavage: Cleavage of C-C bonds adjacent to the double bond (allylic position) or the triple bond (propargylic position) is a favored fragmentation pathway as it leads to resonance-stabilized carbocations.
Loss of Alkyl Groups: The fragmentation pattern will likely show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the alkyl chain. libretexts.org
Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, can also occur, although they are more common in molecules containing heteroatoms.
The NIST Chemistry WebBook provides mass spectral data for (E)-3-Tetradecen-5-yne, and PubChem lists data for the (Z)-isomer, showing key fragment ions. nist.govnih.gov
Illustrative Fragmentation of this compound:
| m/z Value | Possible Fragment Ion | Interpretation |
| 192 | [C₁₄H₂₄]⁺ | Molecular Ion |
| 163 | [C₁₂H₁₉]⁺ | Loss of an ethyl radical (C₂H₅) |
| 149 | [C₁₁H₁₇]⁺ | Loss of a propyl radical (C₃H₇) |
| 135 | [C₁₀H₁₅]⁺ | Loss of a butyl radical (C₄H₉) |
| 93 | [C₇H₉]⁺ | Result of cleavage at the propargylic position |
| 79 | [C₆H₇]⁺ | A common fragment in unsaturated cyclic or acyclic systems |
This table is illustrative and based on general fragmentation principles for similar compounds.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound. uci.edu While low-resolution MS measures mass to the nearest integer, HRMS can measure it to several decimal places. frontagelab.com
Accurate Mass Measurement: The theoretical exact monoisotopic mass of C₁₄H₂₄ is 192.1878 u. nih.gov An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, can measure the mass of the molecular ion with an accuracy of a few parts per million (ppm). ucdavis.edursc.org
Elemental Formula Confirmation: By comparing the experimentally measured accurate mass to the theoretical exact masses of possible elemental formulas, the correct formula can be confidently assigned. A measured mass within a narrow tolerance (e.g., < 5 ppm) of the calculated mass for C₁₄H₂₄ would confirm the elemental composition of this compound. frontagelab.com This is crucial for distinguishing it from other compounds that may have the same nominal mass. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.
Chemical Shifts (δ): The position of a signal (chemical shift) is influenced by the electronic environment of the proton. libretexts.org
Vinylic Protons: The protons attached to the double bond (C3 and C4) would resonate in the downfield region, typically between 5.0 and 6.5 ppm.
Allylic and Propargylic Protons: Protons on the carbon atoms adjacent to the double bond (C2) and the triple bond (C7) would appear in the range of 2.0 to 3.0 ppm.
Aliphatic Protons: The protons of the long alkyl chain (C8 to C14) would resonate in the upfield region, between approximately 0.8 and 1.6 ppm, with the terminal methyl group (C14) appearing as a triplet around 0.9 ppm.
Coupling Constants (J): The splitting pattern of the signals reveals the number of adjacent protons. The magnitude of the coupling constant between the vinylic protons (H3 and H4) can distinguish between the (E) and (Z) isomers. A larger J-value (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller J-value (7-12 Hz) suggests a cis (Z) configuration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. oregonstate.edu
Chemical Shifts (δ):
Alkynyl Carbons: The carbons of the triple bond (C5 and C6) would resonate in the range of 65 to 90 ppm.
Olefinic Carbons: The carbons of the double bond (C3 and C4) would appear further downfield, typically between 110 and 140 ppm.
Aliphatic Carbons: The carbons of the alkyl chain would resonate in the upfield region, from approximately 14 to 32 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3-Tetradecen-5-yne:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~2.05 (quintet) | ~34.8 |
| 2 | ~1.03 (triplet) | ~13.6 |
| 3 | ~5.45 (dt) | ~110.1 |
| 4 | ~6.10 (dt) | ~140.9 |
| 5 | - | ~80.2 |
| 6 | - | ~90.5 |
| 7 | ~2.15 (t) | ~19.3 |
| 8 | ~1.40 (m) | ~31.5 |
| 9 | ~1.25 (m) | ~28.9 |
| 10 | ~1.25 (m) | ~29.1 |
| 11 | ~1.25 (m) | ~29.1 |
| 12 | ~1.25 (m) | ~22.7 |
| 13 | ~1.25 (m) | ~31.9 |
| 14 | ~0.88 (t) | ~14.1 |
Note: These are predicted values based on standard chemical shift tables and may vary slightly from experimental data.
By combining the data from these advanced analytical and spectroscopic techniques, a complete and unambiguous characterization of this compound can be achieved, confirming its molecular formula, structure, and stereochemistry.
Computational Chemistry and Theoretical Investigations of 3 Tetradecen 5 Yne
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like 3-Tetradecen-5-yne and for studying its interactions with a biological environment. nih.govnih.gov
Illustrative Conformational States from MD Simulations
| Conformational State | Description | Relative Population (Hypothetical) |
|---|---|---|
| Extended | The alkyl chain is in a mostly linear, all-trans conformation. | Low |
| Partially Folded | The alkyl chain exhibits one or more gauche conformations, leading to a bent structure. | High |
Note: This table illustrates the types of conformational states that could be identified and quantified through MD simulations. The relative populations are hypothetical and would depend on the simulation conditions.
Given that some natural products containing enyne moieties exhibit biological activity, computational docking studies can be employed to investigate the potential of this compound as an enzyme inhibitor. metu.edu.tr Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. scripps.edumeilerlab.orgijnrd.org The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.
For this compound, a docking study would involve identifying a potential protein target. The flexible nature of the octyl chain would require the use of flexible docking algorithms that allow for conformational changes in the ligand upon binding. The results of such a study could provide a hypothetical binding mode and an estimated binding energy, which can be used to rank its potential as an inhibitor compared to other compounds. Subsequent MD simulations of the ligand-protein complex can then be used to assess the stability of the predicted binding pose and to refine the binding affinity prediction. acs.orgtuhh.de
Table of Mentioned Compounds
| Compound Name |
|---|
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For a compound such as this compound, these theoretical predictions can aid in its structural confirmation and in the interpretation of experimental spectra. The primary methods for these predictions often rely on Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants with high accuracy. The typical approach involves first optimizing the molecule's geometry at a chosen level of theory and basis set. Following this, NMR parameters are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method.
These calculations produce theoretical ¹H and ¹³C NMR chemical shifts by computing the isotropic magnetic shielding tensors for each nucleus. The predicted shifts are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The resulting data helps in assigning signals in an experimental spectrum, especially for complex molecules where signal overlap may occur.
Table 1: Illustrative Example of Simulated ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Alkene-Alkyne Carbon Skeleton. (Note: This table is a generic representation of computational output and does not represent actual calculated data for this compound.)
| Atom Number | Atom Type | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | C (in CH₃) | 0.95 | 14.2 |
| 2 | C (in CH₂) | 1.40 | 22.8 |
| 3 | C (in =CH) | 5.40 | 125.5 |
| 4 | C (in =CH) | 5.51 | 130.1 |
| 5 | C (in C≡) | - | 80.5 |
| 6 | C (in C≡) | - | 82.3 |
Simulated IR and UV-Vis Spectra
Theoretical Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are also accessible through computational means.
Infrared (IR) Spectroscopy: Simulated IR spectra are obtained by performing a vibrational frequency analysis on the optimized molecular geometry. This calculation determines the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. The calculated frequencies are often systematically scaled by a factor (typically between 0.95 and 1.0) to correct for anharmonicity and other approximations inherent in the harmonic oscillator model. The major predicted absorption bands for this compound would correspond to C-H stretches, C=C (alkene) stretches, and C≡C (alkyne) stretches.
Table 2: Example of Predicted Vibrational Frequencies for Key Functional Groups. (Note: This table is for illustrative purposes only.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| Alkyl C-H Stretch | 3050 | 2928 |
| Alkenyl C-H Stretch | 3180 | 3053 |
| Alkyne C≡C Stretch | 2250 | 2160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of electronic spectra, such as UV-Vis, is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation wavelengths (λ), oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition (e.g., π → π*). For this compound, the conjugated enyne system is the primary chromophore responsible for its UV absorption.
Theoretical Studies on Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in exploring the reactivity of molecules, allowing for the detailed investigation of reaction mechanisms and the prediction of kinetic parameters. Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
Transition State Analysis
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy along the minimum energy reaction path. Locating the precise geometry of a transition state and calculating its energy are central to understanding reaction kinetics.
Computational algorithms can search for and optimize transition state structures. Once a TS is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor in determining the reaction rate.
Reaction Pathway Elucidation
Once a transition state has been identified and verified, the entire reaction pathway can be mapped out. This is typically achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. The IRC method follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product energy minima. This confirms that the located transition state correctly links the intended species. By mapping the full energy profile, including any intermediates and transition states, a comprehensive understanding of the reaction mechanism is achieved. For a molecule like this compound, this could be applied to study reactions such as electrophilic additions to the double bond, nucleophilic additions to the triple bond, or pericyclic reactions.
Application of Machine Learning Algorithms in Chemical Discovery and Property Prediction
In recent years, machine learning (ML) has become a transformative tool in computational chemistry, significantly accelerating the discovery of new molecules and the prediction of their properties. researchgate.netdntb.gov.ua Rather than relying solely on first-principles quantum mechanical calculations, ML models learn from existing data to make rapid and accurate predictions for new chemical entities.
The effectiveness of ML in chemistry hinges on two key components: the representation of molecules (molecular descriptors or fingerprints) and the learning algorithm itself. arxiv.org Tree-based ensemble methods like Gradient Boosting, XGBoost, and LightGBM, as well as deep neural networks, have proven highly effective for handling complex, non-linear relationships between molecular structure and properties. researchgate.netarxiv.org
These ML frameworks can be trained on large datasets to predict a wide range of thermodynamic and kinetic properties, such as activation energies and Gibbs free energies, with remarkable accuracy. dntb.gov.ua This capability is crucial for screening large virtual libraries of compounds for desired characteristics, a process that would be computationally prohibitive using traditional methods alone. liverpool.ac.uk For instance, an ML model could be developed to predict the biological activity of enyne compounds, potentially identifying molecules similar to this compound with enhanced properties.
Furthermore, machine learning is not limited to property prediction. It is also increasingly used for classification tasks in reaction dynamics, such as predicting the outcome of complex chemical reactions by analyzing features of the transition state. chemrxiv.org By combining machine learning with semi-empirical methods, it is possible to achieve rapid and accurate prediction of reaction barriers that are comparable to high-level DFT calculations, while also providing mechanistic insights. dntb.gov.ua This synergy between ML and computational chemistry holds immense potential for accelerating materials discovery and optimizing reaction conditions in both academic and industrial settings. dntb.gov.ua
Emerging Research Avenues and Potential Applications of 3 Tetradecen 5 Yne
Development of Sustainable and Scalable Synthetic Routes
The future utility of 3-tetradecen-5-yne in various applications hinges on the development of efficient, environmentally friendly, and economically viable synthetic methods. While this compound has been isolated from natural sources such as Annona senegalensis and Piper capense, reliance on extraction is often not scalable for large-scale production. ned.gov.ngmdpi.comresearchgate.netresearchgate.net Current research in organic synthesis points toward several promising strategies for the construction of enyne motifs.
Common methods for synthesizing 1,3-enynes include transition metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. smolecule.comnih.govmdpi.com This reaction typically involves the coupling of a terminal alkyne with a vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. mdpi.comwalisongo.ac.id Other approaches include elimination reactions from suitable precursors like alcohols or halides, and the dimerization or trimerization of alkynes. smolecule.comnih.gov
Future research will likely focus on adapting these methods to be more sustainable and scalable. This includes:
Catalyst Development: Exploring the use of earth-abundant and less toxic metal catalysts, such as iron or copper, to replace palladium. nih.gov Iron-catalyzed propargylic C–H functionalization represents a potential route for the direct synthesis of substituted 1,3-enynes. acs.org
Green Solvents and Conditions: Optimizing reaction conditions to use greener solvents, lower temperatures, and reduce waste generation.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, such as through direct C-H functionalization or hydroalkylation of unsaturated hydrocarbons. nih.gov
A comparative table of potential synthetic methods is presented below.
| Synthetic Method | Description | Potential for Sustainability/Scalability | Key Research Focus |
| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of a terminal alkyne and a vinyl halide. mdpi.comrsc.org | Moderate; potential for improvement by using more sustainable catalysts and ligands. nih.gov | Development of palladium-free or highly efficient palladium catalyst systems. |
| Elimination Reactions | Formation of the double or triple bond from precursors like dihalides or propargylic alcohols. smolecule.com | Can be scalable, but may generate stoichiometric waste. | Designing more efficient and selective elimination pathways. |
| Iron-Catalyzed C-H Functionalization | A two-step process involving iron-catalyzed propargylic C-H functionalization followed by elimination. nih.govacs.org | High potential due to the use of an earth-abundant metal catalyst. | Broadening the substrate scope and improving overall yields. |
| Reductive Radical Cyclization | An approach used for assembling complex frameworks containing enyne structures. pku.edu.cn | Potentially scalable, as demonstrated for related natural products. pku.edu.cn | Adapting the methodology for the linear structure of this compound. |
Rational Design of Novel Bioactive Analogues through Structure-Based Modification
The identification of this compound as an inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in inflammation and pain, is a significant finding. smolecule.comned.gov.ngresearchgate.net This positions the compound as a lead structure for the development of new anti-inflammatory agents. The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins (B1171923), with the COX-2 isoform being primarily upregulated during inflammation. nih.govnih.gov Selective inhibitors of COX-2 can provide anti-inflammatory benefits with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govwikipedia.org
Rational drug design strategies can be employed to create analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can determine which parts of the molecule are essential for its COX-II inhibitory activity.
Key areas for modification and investigation include:
Alkyl Chain Length and Saturation: Varying the length of the alkyl chains on either side of the enyne functional group to optimize binding within the active site of the COX-2 enzyme.
Functional Group Introduction: Introducing polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) could enhance solubility and create new interactions with the enzyme.
Stereochemistry: Investigating the impact of the double bond geometry ((E) vs. (Z) isomers) on biological activity.
The table below outlines potential modifications and their expected impact.
| Modification Target | Example Modification | Hypothesized Impact | Research Goal |
| Octyl side chain | Shortening, lengthening, or introducing branching | Alter hydrophobic interactions within the enzyme's active site. | Optimize binding affinity and selectivity. |
| Ethyl side chain | Substitution with other small alkyl or functionalized groups | Modulate electronic properties and potential hydrogen bonding. | Enhance potency and improve pharmacokinetic properties. |
| Enyne core | Isosteric replacement (e.g., with a diene or other rigid linker) | Determine the importance of the enyne moiety for activity. | Understand the structural requirements for bioactivity. |
| Introduction of polar groups | Addition of hydroxyl or carboxyl groups to the alkyl chains | Increase water solubility and introduce new binding interactions. | Improve drug-like properties. |
Exploration as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are essential components in modern asymmetric synthesis, providing the stereochemical information necessary for the construction of complex, enantiomerically pure molecules like pharmaceuticals and natural products. enamine.netresearchgate.netsigmaaldrich.comwiley.com While this compound itself is not chiral, its carbon skeleton presents opportunities for its use as a precursor to chiral molecules.
The introduction of chirality can be achieved through various synthetic transformations targeting the double or triple bond, or the adjacent alkyl positions. For example, asymmetric epoxidation of the double bond or asymmetric hydrogenation could lead to chiral intermediates. The functional group handles within the molecule, the alkene and alkyne, allow for a range of stereoselective transformations.
Potential applications as a chiral building block precursor include:
Asymmetric Catalysis: Using the enyne as a substrate in catalytic asymmetric reactions to install stereocenters with high enantioselectivity. Cobalt-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes has been shown to produce chiral cyclic compounds, suggesting that related transformations could be applied to linear enynes. nus.edu.sg
Synthesis of Complex Natural Products: Incorporating the C14 backbone of this compound into larger, more complex natural products that require specific stereochemistry.
Derivatization into Chiral Ligands: Modifying the structure to create novel chiral ligands for use in asymmetric metal catalysis.
The development of methods to convert this compound into valuable chiral synthons would significantly expand its utility in organic synthesis.
Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding
A synergistic approach combining computational modeling and experimental studies can provide deep insights into the reactivity and biological activity of this compound. Density Functional Theory (DFT) calculations, for instance, have been successfully used to elucidate the mechanisms of complex reactions involving enynes, such as reductive cyclizations and hydroalkylations. nih.govpku.edu.cn
For this compound, this integrated approach could be applied to:
Elucidate Reaction Mechanisms: Computational studies can map out the energy landscapes of potential synthetic routes, helping to explain regioselectivity and stereoselectivity, and guiding the optimization of reaction conditions.
Model Enzyme-Inhibitor Interactions: Molecular docking and molecular dynamics simulations can be used to model the binding of this compound and its analogues to the active site of COX-2. This can help to rationalize its inhibitory activity and guide the design of more potent analogues.
Predict Spectroscopic Properties: Calculating NMR and IR spectra can aid in the structural confirmation of synthetic products and intermediates. The PubChem database already contains computed spectral information for (E)-3-Tetradecen-5-yne. nih.gov
By combining theoretical predictions with empirical data from laboratory experiments, a more complete and nuanced understanding of the chemical and biological properties of this compound can be achieved.
Investigation of Environmental Interactions and Degradation Pathways of the Compound
As with any chemical compound with potential for widespread use, understanding its environmental fate and persistence is crucial. This compound has been identified as a volatile component in plants like Carthamus lanatus and Lippia javanica, suggesting it can be released into the atmosphere. znaturforsch.comals-journal.comals-journal.com Its presence has also been detected in studies of food decomposition, such as in rainbow trout, indicating its involvement in biological processes and potential for entering the food chain. rsc.org
Key research questions regarding its environmental impact include:
Biodegradation: Determining the pathways and rates of microbial degradation in soil and aquatic environments. The EPA has previously highlighted the need for data on the biodegradation rates of alkynes. epa.gov
Abiotic Degradation: Investigating its stability with respect to hydrolysis, photolysis, and oxidation under various environmental conditions.
Bioaccumulation Potential: Assessing its likelihood to accumulate in organisms due to its hydrocarbon nature and relatively high computed LogP value of 6.2. nih.gov
Toxicity to Non-Target Organisms: Evaluating its potential ecotoxicological effects on representative aquatic and terrestrial species.
Studies on the environmental interactions of this compound are necessary to ensure that any future applications are environmentally sustainable.
Role as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Given that this compound has been shown to inhibit COX-II, it holds potential as a chemical probe for investigating the roles of this enzyme in various physiological and pathological processes. smolecule.comned.gov.ngresearchgate.net
By using this compound, researchers could:
Investigate Inflammatory Pathways: Explore the downstream effects of COX-II inhibition in cell-based assays and animal models of inflammation.
Study Pain Mechanisms: Use the compound to dissect the contribution of COX-2-derived prostaglandins in pain signaling.
Develop Diagnostic Tools: Analogues of this compound could be functionalized with reporter tags (e.g., fluorescent dyes or radioactive isotopes) to visualize the location and expression levels of COX-2 in tissues. The development of probes through functionalization, such as the chemoselective Sonogashira coupling with propargylamine (B41283) to create aminopropargyl nucleotides, provides a template for how this compound could be modified for such purposes. nih.gov
As a naturally occurring molecule with a specific biological target, this compound is a valuable tool for chemical biology, offering opportunities to further unravel the complex roles of the cyclooxygenase pathway.
Conclusion and Outlook
Summary of Current Knowledge and Research Gaps
The primary research gaps include:
Synthesis and Characterization: There are no documented, specific, and optimized synthetic procedures for 3-Tetradecen-5-yne. While general methods for enyne synthesis are well-established, their direct application and efficiency for this particular compound have not been reported. Comprehensive spectroscopic characterization (NMR, IR) and detailed analysis of its stereoisomers are also lacking in the scientific literature.
Chemical Reactivity: The specific chemical reactivity of this compound has not been investigated. While its reactivity can be inferred from the general behavior of conjugated enynes, dedicated studies on its participation in reactions such as cycloadditions, transition metal-catalyzed cross-couplings, or electrophilic additions are absent.
Natural Occurrence and Industrial Applications: There is no available information to suggest that this compound occurs naturally or is utilized in any industrial processes. Its potential applications remain unexplored.
Future Directions in this compound Research
Future research on this compound could be directed towards filling the existing knowledge gaps. Key areas for investigation include:
Development of Stereoselective Syntheses: The development of efficient and highly stereoselective synthetic routes to both the (E)- and (Z)-isomers of this compound would be a valuable contribution. This could involve the application and optimization of modern cross-coupling reactions.
Comprehensive Spectroscopic and Structural Analysis: Detailed spectroscopic studies using 1H NMR, 13C NMR, and IR spectroscopy would provide a complete characterization of the molecule's structure and electronic properties. X-ray crystallographic analysis of suitable derivatives could offer definitive proof of its stereochemistry.
Exploration of Chemical Reactivity: A systematic investigation of the reactivity of this compound in a variety of organic transformations would be insightful. This could include studying its behavior in pericyclic reactions, its utility as a building block in the synthesis of more complex molecules, and its potential as a ligand in organometallic chemistry.
Q & A
Q. How can interdisciplinary approaches (e.g., organometallic chemistry, enzymology) expand the applications of this compound?
- Methodological Answer: Explore hybrid catalysis by coupling transition-metal complexes (e.g., Ru) with enzymatic systems for asymmetric reductions. Use bioengineering to design enzymes (e.g., P450 mutants) for site-selective functionalization .
Key Methodological Considerations
- Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian for DFT) to resolve ambiguities .
- Experimental Design : Prioritize controlled variables (e.g., inert atmosphere, standardized equipment) to minimize confounding factors .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates and toxic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
